1-Chloro-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine
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Overview
Description
Pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, starting from pyrrole, the compound can be synthesized via a series of steps including halogenation, methylthiolation, and cyclization .
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. A notable method includes the use of pyrrole, chloramine, and formamidine acetate as starting materials. The process involves a two-vessel operation, yielding the desired compound with an overall efficiency of around 55% .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrolo[1,2-d][1,2,4]triazine derivatives.
Scientific Research Applications
Pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, which is crucial in the regulation of various cellular processes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt various signaling pathways that are essential for cell proliferation and survival. This makes it a promising candidate for cancer therapy and antiviral treatments .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar applications in kinase inhibition and antiviral research.
Pyrazolo[3,4-d]thiazole: A related compound with potential therapeutic applications.
Uniqueness
Pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its efficacy as a kinase inhibitor and antiviral agent set it apart from other similar compounds .
Properties
Molecular Formula |
C7H6ClN3S |
---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
1-chloro-4-methylsulfanylpyrrolo[1,2-d][1,2,4]triazine |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-10-9-6(8)5-3-2-4-11(5)7/h2-4H,1H3 |
InChI Key |
BBWKYNHOMZHSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(C2=CC=CN21)Cl |
Origin of Product |
United States |
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